molecular formula C10H12Br2N2O B2840968 2,6-dibromo-N,N-diethylpyridine-4-carboxamide CAS No. 2094909-44-9

2,6-dibromo-N,N-diethylpyridine-4-carboxamide

Cat. No. B2840968
CAS RN: 2094909-44-9
M. Wt: 336.027
InChI Key: ILJWCGYTDWREAQ-UHFFFAOYSA-N
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Description

The compound “2,6-dibromo-N,N-diethylpyridine-4-carboxamide” is a brominated derivative of pyridine . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

While specific synthesis methods for “2,6-dibromo-N,N-diethylpyridine-4-carboxamide” were not found, brominated pyridine derivatives are often synthesized through electrophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of “2,6-dibromo-N,N-diethylpyridine-4-carboxamide” would likely consist of a pyridine ring with bromine atoms attached at the 2 and 6 positions, and a diethylcarboxamide group attached at the 4 position .

Safety and Hazards

While specific safety and hazard data for “2,6-dibromo-N,N-diethylpyridine-4-carboxamide” is not available, related compounds such as “2,6-Dibromo-N,N-dimethylpyridin-4-amine” are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,6-dibromo-N,N-diethylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2N2O/c1-3-14(4-2)10(15)7-5-8(11)13-9(12)6-7/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJWCGYTDWREAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=NC(=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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